Prochloraz

Beschreibung

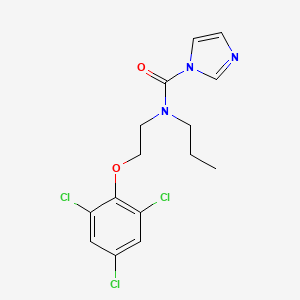

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLSRXXIMLFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024270 | |

| Record name | Prochloraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67747-09-5 | |

| Record name | Prochloraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prochloraz [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochloraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | omega-COOH-tetranor-LTE3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prochloraz: An In-depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, a broad-spectrum imidazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its efficacy stems from a targeted disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary enzymatic target, the downstream cellular consequences, and the mechanisms by which fungi develop resistance. The guide includes a compilation of quantitative data on this compound activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the field of antifungal drug development.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11 in yeasts)[1][2][3][4][5]. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of ergosterol, the principal sterol in fungal cell membranes[2][4].

This compound, like other azole fungicides, contains a nitrogen atom in its imidazole ring that binds to the heme iron atom in the active site of the CYP51 enzyme[6]. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step at position C-14[6]. The inhibition of this crucial step leads to two significant downstream consequences:

-

Depletion of Ergosterol: The lack of 14α-demethylated lanosterol halts the production of ergosterol. Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal cell membrane[2][7]. Its depletion compromises these functions.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol[8]. These intermediates are incorporated into the fungal cell membrane, where they disrupt its normal structure and function, leading to increased permeability and eventual cell death[9].

Signaling Pathway of this compound Action

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edlists.org [edlists.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Prochloraz as a sterol demethylation inhibitor

An In-Depth Technical Guide to Prochloraz as a Sterol Demethylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture and horticulture for the control of a variety of fungal pathogens.[1][2] Its primary mechanism of action is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway.[2][3][4] By disrupting the synthesis of ergosterol, an essential structural element of the fungal cell membrane, this compound effectively halts fungal growth and development.[1][3] However, its activity is not entirely specific to fungi. This compound is also recognized as a significant endocrine disruptor in non-target organisms, including mammals, due to its interaction with various enzymes and receptors in the steroidogenesis pathway.[2][5][6] This guide provides a comprehensive technical overview of this compound, detailing its core mechanism of action, quantitative efficacy, off-target effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The fungicidal activity of this compound is rooted in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[1][3]

1.1 The Role of Ergosterol and the Fungal Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, where it performs functions analogous to cholesterol in mammalian cells. It is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[3][4] The biosynthesis of ergosterol is a multi-step process that begins with lanosterol. A key, rate-limiting step in this pathway is the oxidative removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, also known as CYP51.[3][7]

1.2 this compound as a Demethylation Inhibitor (DMI)

This compound belongs to the demethylation inhibitor (DMI) class of fungicides.[3][4] As an imidazole, it contains a nitrogen-containing heterocyclic ring that effectively binds to the heme iron cofactor in the active site of the CYP51 enzyme.[8][9] This binding action non-competitively inhibits the enzyme, preventing it from interacting with its natural substrate, lanosterol.[10] The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.[7]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[7] These intermediates are toxic to the fungal cell, further disrupting membrane structure and leading to fungistatic or fungicidal effects.

Caption: Fungal ergosterol biosynthesis pathway indicating the inhibitory action of this compound on the CYP51 enzyme.

Quantitative Data Presentation

The efficacy of this compound has been quantified against various fungal species and its inhibitory potential has been measured against target and non-target enzymes.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Pathogens

| Fungal Species | EC50 / ED50 (mg/L or µg/mL) | Reference |

|---|---|---|

| Penicillium digitatum (sensitive isolates) | Mean: 0.0090 | [3] |

| Penicillium digitatum (reduced sensitivity) | 0.052 - 0.458 | [3] |

| Sclerotinia sclerotiorum | Mean: 0.0434 - 0.0463 | [11] |

| Cladobotryum mycophilum | < 0.087 | [12] |

| Verticillium fungicola | 0.8 - 8.8 | [13] |

| Tapesia yallundae (resistant isolates) | 0.5 - 2.4 |[14] |

EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: this compound Inhibition of Fungal and Human CYP51 Enzymes

| Enzyme | Organism | IC50 (µM) | Reference |

|---|---|---|---|

| CYP51 | Candida albicans | 0.7 | [15] |

| Δ60HsCYP51 | Homo sapiens | 8 |[15] |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 3: Off-Target Endocrine Disrupting Effects of this compound

| Target | Effect | Ki (nM) | Organism/System | Reference |

|---|---|---|---|---|

| CYP17 (17α-hydroxylase) | Inhibition | 865 | Rat (in vitro) | [5] |

| Aromatase (CYP19) | Inhibition | - | Human H295R cells | [5] |

| Androgen Receptor | Antagonist | - | In vitro assays | [5][6] |

| Estrogen Receptor | Antagonist | - | In vitro assays |[5][6] |

Ki (Inhibition constant) represents the concentration required to produce half-maximum inhibition.

Effects and Resistance in Target Organisms

In fungi, the inhibition of CYP51 by this compound leads to a cascade of detrimental effects, including a 41.8% reduction in ergosterol content in Penicillium digitatum mycelia at a concentration of 0.01 mg/L.[3] This disruption results in altered cell membrane permeability and integrity.[3] Morphologically, it can cause twisted and deformed hyphae.[1]

Resistance to this compound in fungal populations is a growing concern. A primary mechanism involves the overexpression of the target enzyme's gene. In this compound-resistant isolates of P. digitatum, the CYP51B gene was found to be overexpressed by at least 10-fold compared to sensitive isolates.[3][4]

Off-Target Effects in Non-Target Organisms: Endocrine Disruption

This compound is not completely selective for fungal CYP51 and can interact with cytochrome P450 enzymes in other organisms, leading to significant endocrine-disrupting effects.[2][8]

-

Inhibition of Steroidogenesis: this compound inhibits key enzymes in the mammalian steroid synthesis pathway. It blocks CYP17 (17α-hydroxylase/17,20-lyase), which is crucial for converting progesterone into testosterone.[5][8][9] This leads to decreased testosterone and increased progesterone levels.[5][6] It also inhibits aromatase (CYP19), the enzyme that converts androgens to estrogens.[5][16]

-

Receptor Antagonism: this compound acts as an antagonist at both the androgen and estrogen receptors, blocking the normal binding and action of these hormones.[2][5][6]

These multi-faceted actions result in observable in vivo effects. In studies with rats, perinatal exposure to this compound led to feminization of male offspring, characterized by reduced anogenital distance, nipple retention, and decreased weight of androgen-dependent tissues.[5][6][17]

Caption: this compound's multiple mechanisms of endocrine disruption in non-target organisms.

Experimental Protocols

Evaluating the effects of this compound requires specific, validated methodologies.

5.1 Protocol: Determination of Fungal Mycelial Growth Inhibition (EC50)

This protocol is based on the mycelial growth rate method.

-

Preparation of Media: Prepare potato dextrose agar (PDA) and amend with a serial dilution of this compound (dissolved in a suitable solvent like ethanol or acetone) to achieve a range of final concentrations (e.g., 0.001 to 10 mg/L). A control plate should contain only the solvent.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each this compound-amended and control PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate diameter.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The EC50 value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting to a dose-response curve.

5.2 Protocol: In Vitro CYP51 Reconstitution Assay

This protocol assesses the direct inhibitory effect of this compound on the CYP51 enzyme.

-

System Components: The assay requires purified, recombinant CYP51 (e.g., from C. albicans or human), cytochrome P450 reductase, a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and an NADPH-generating system.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1) containing the CYP51 enzyme, reductase, and lipids.

-

Inhibition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures and pre-incubate to allow for binding.

-

Initiation: Start the enzymatic reaction by adding the substrate (e.g., lanosterol) and the NADPH-generating system.

-

Termination and Extraction: After a set incubation period (e.g., 30 minutes at 37°C), stop the reaction (e.g., by adding KOH in ethanol). Extract the sterols using a nonpolar solvent like hexane.

-

Analysis: Analyze the extracted sterols using GC-MS or HPLC to quantify the substrate and product.

-

Calculation: Determine the rate of product formation at each this compound concentration. The IC50 value is calculated from the dose-response curve of enzyme activity versus inhibitor concentration.

5.3 Protocol: Analysis of Cellular Sterol Profile

This protocol is used to determine the effect of this compound on the overall sterol composition of fungal cells.

-

Cell Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase. Expose the culture to a specific concentration of this compound (e.g., the EC50 value) for a defined period.

-

Lipid Extraction: Harvest the mycelia, and perform a total lipid extraction using a solvent system such as chloroform:methanol.

-

Saponification: Saponify the lipid extract using a strong base (e.g., methanolic KOH) to hydrolyze steryl esters and release free sterols.

-

Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using a nonpolar solvent (e.g., n-hexane).

-

Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterols (e.g., silylation) to increase their volatility for gas chromatography. This step is not required for LC-MS analysis.[18][19]

-

Chromatographic Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][20] Identify and quantify individual sterols (e.g., ergosterol, lanosterol) by comparing their retention times and mass spectra to those of authentic standards.

Caption: A generalized experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a highly effective DMI fungicide due to its potent and specific inhibition of fungal CYP51, a crucial enzyme for ergosterol biosynthesis. This targeted action disrupts fungal cell membrane integrity, making it a valuable tool in agriculture. However, the lack of absolute selectivity leads to significant off-target effects, most notably endocrine disruption in mammals and other wildlife. This compound interferes with steroidogenesis and antagonizes key hormone receptors, raising concerns about its environmental and toxicological impact.[6][21] For researchers and professionals in drug and pesticide development, a thorough understanding of both its primary fungicidal mechanism and its secondary endocrine-disrupting activities is essential for informed risk assessment and the design of next-generation fungicides with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. edlists.org [edlists.org]

- 6. This compound: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of multiple life stage exposure to the fungicide this compound in Xenopus laevis: manifestations of antiandrogenic and other modes of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Evaluating Two Fungicides, this compound–Manganese Chloride Complex and Seboctylamine Acetate, to Control Cobweb Disease in White Button Mushroom Caused by Cladobotryum mycophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetic Control of Resistance to the Sterol 14α-Demethylase Inhibitor Fungicide this compound in the Cereal Eyespot Pathogen Tapesia yallundae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of action underlying the antiandrogenic effects of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aocs.org [aocs.org]

- 21. This compound: an imidazole fungicide with multiple mechanisms of action [hero.epa.gov]

The Synthesis of Prochloraz: A Technical Guide

An In-depth Examination of the Industrial Production Pathway for the Broad-Spectrum Fungicide Prochloraz, Detailing Reaction Mechanisms, Experimental Protocols, and Quantitative Analysis for Researchers and Drug Development Professionals.

This compound, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a widely utilized imidazole fungicide effective against a broad spectrum of plant-pathogenic fungi.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][3] This technical guide provides a comprehensive overview of the primary industrial synthesis pathway of this compound, presenting detailed experimental methodologies, quantitative data, and process visualizations to support research and development in the agrochemical and pharmaceutical sectors.

Core Synthesis Pathway

The industrial production of this compound is a multi-step process that commences with the etherification of 2,4,6-trichlorophenol. This is followed by amination, subsequent reaction with a phosgene equivalent, and finally, condensation with imidazole to yield the active compound.[4]

Logical Framework of this compound Synthesis

The synthesis strategy is designed for efficiency and scalability, prioritizing the sequential construction of the molecule from readily available precursors.

Caption: Logical flow from starting materials to this compound.

Detailed Synthesis Steps and Experimental Protocols

The synthesis of this compound can be dissected into four primary stages:

Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethyl Halide

The initial step involves a Williamson ether synthesis. 2,4,6-Trichlorophenol is deprotonated by a base, typically sodium hydroxide, to form the corresponding phenoxide. This nucleophile then displaces a halide from a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, to form the ether linkage.

Experimental Protocol: A mixture of 197.5 g of 2,4,6-trichlorophenol, 107.8 ml of 1,2-dibromoethane, and 500 ml of water is stirred under reflux.[4] A solution of sodium hydroxide (63 ml of caustic soda liquor, specific gravity 1.5, and 61 ml of water) is added slowly.[4] The reaction mixture is heated under reflux for 16 hours.[4] Excess dibromoethane is then removed as an azeotrope.[4]

Step 2: Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine

The resulting 2-(2,4,6-trichlorophenoxy)ethyl halide is then subjected to amination with n-propylamine. This reaction introduces the N-propyl group, forming a key secondary amine intermediate.

Experimental Protocol (Ionic Liquid Method): In a 250 mL three-necked flask, 26 g of 2-(2,4,6-trichlorophenoxy)chloroethane, 25 mL of n-propylamine, and 50 mL of 1-butyl-3-methylimidazolium tetrafluoroborate (ionic liquid) are combined.[5] The mixture is heated to 80°C and refluxed for 2 hours, with the reaction progress monitored by TLC.[5] After cooling, the product is washed with water (3 x 300 mL) and filtered.[5] The resulting solid is dried to yield the target intermediate.[5] This method reports a high yield and purity.[5]

Step 3 & 4: Acylation and Imidazole Condensation (One-Pot Method)

The final steps involve the acylation of the secondary amine intermediate followed by reaction with imidazole. A non-phosgene route utilizing trichloromethyl carbonate (triphosgene) in a "one-pot" synthesis is often preferred for safety and efficiency.[1][6]

Experimental Protocol (Trichloromethyl Carbonate Method): In a three-necked flask equipped for cooling and gas absorption, a solution of 1.346 g of trichloromethyl carbonate in 15 mL of chloroform is prepared under an ice-water bath.[6] A mixed solution of 5.6 g of N-2-[(2,4,6-trichlorophenoxy)ethyl]propylamine hydrobromide (the intermediate from step 2, after conversion to its salt) and 4.0 mL of triethylamine in 20 mL of chloroform is added dropwise.[6] After 0.5 hours, a solution of 1.0 g of imidazole and 4.0 mL of triethylamine in 20 mL of chloroform is added.[6] The mixture is then refluxed for 6 hours.[6]

Synthesis Pathway Diagram

Caption: Overall synthesis pathway of this compound.

Quantitative Data Summary

The efficiency of the synthesis is critical for industrial production. The following tables summarize reported yields and purity for key steps in the this compound synthesis pathway.

Table 1: Yield and Purity of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine

| Molar Ratio (Intermediate:n-Propylamine) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1:3 | Ionic Liquid | 2 | 98 | 99.2 | [5] |

| 1:2 | Ionic Liquid | 3 | 93 | 99.0 | [5] |

| 1:6 | Ionic Liquid | 2 | 97 | 99.5 | [5] |

| 1:3 (recycled solvent) | Ionic Liquid | 3 | 96 | 97.0 | [5] |

Table 2: Yields for Other Key Synthesis Steps

| Reaction Step | Method/Reagents | Reported Yield (%) | Reference |

| Etherification | 1,2-Dibromoethane, NaOH | ~87 | [6] |

| Acylation & Condensation | Trichloromethyl Carbonate, One-Pot | ~85 | [6] |

| Overall (Continuous Process) | Trichloromethyl Carbonate | up to 96 | [7] |

Experimental Workflow Visualization

The workflow for the synthesis of the key intermediate, N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine, using the ionic liquid method is detailed below.

Caption: Workflow for the amination step.

Conclusion

The synthesis of this compound is a well-established industrial process. The use of modern methodologies, such as ionic liquids as solvents and non-phosgene reagents like trichloromethyl carbonate, has improved the safety, efficiency, and environmental profile of the production.[5][6] The provided protocols and quantitative data offer a solid foundation for researchers and professionals engaged in the development and optimization of manufacturing processes for this important agrochemical. Further research may focus on catalyst optimization and the development of even more environmentally benign synthesis routes.

References

- 1. CN100340550C - Method for preparing this compound - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochl… [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN101851167B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 6. CN1763014A - The preparation method of imidamide - Google Patents [patents.google.com]

- 7. Process for continuously synthesizing this compound and intermediate acylate of this compound active compound - Eureka | Patsnap [eureka.patsnap.com]

Prochloraz: A Technical Guide to its History, Development, and Fungicidal Action

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Prochloraz, an imidazole fungicide introduced in the late 1970s, has become a cornerstone in the management of a broad spectrum of fungal diseases in agriculture and horticulture. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase. This technical guide provides a comprehensive overview of the history, development, and fungicidal properties of this compound. It delves into its chemical characteristics, mechanism of action, spectrum of activity with quantitative efficacy data, and the evolution of its formulations. Detailed experimental protocols for evaluating its antifungal activity and analyzing its residues are provided, alongside an examination of its metabolic fate in the environment. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and application of fungicides.

History and Development

This compound was first developed in 1977 and subsequently introduced to the market in 1978 under the brand name Sportak.[1] As an imidazole fungicide, it represented a significant advancement in the control of a wide range of plant pathogenic fungi.[1] The initial toxicological and residue evaluations for this compound were conducted in 1983, paving the way for its registration and widespread use in various agricultural systems across Europe, Australia, Asia, and South America.[1][2] this compound is, however, not registered for use in the United States.[1]

A key development in the history of this compound was the formulation of the this compound-manganese chloride complex. This formulation was developed to enhance the safety of the fungicide on crops that are susceptible to phytotoxicity.[2][3] The complex is a stable coordination compound that provides a slower release of the active ingredient.[3]

Developmental Milestones:

-

1977: this compound is first developed.[4]

-

1978: Introduced commercially under the brand name Sportak.[1]

-

1983: First evaluated for residues and toxicology by regulatory bodies.[2]

-

1993: Registered for use in China.[5]

-

2011: Re-approved for use in the European Union.[5]

-

2021: The approval for use in the European Union was set to expire at the end of this year.[6][7]

Chemical Properties

| Property | Value |

| IUPAC Name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide |

| CAS Number | 67747-09-5 |

| Molecular Formula | C₁₅H₁₆Cl₃N₃O₂ |

| Molar Mass | 376.66 g·mol⁻¹ |

| Appearance | White to light yellow/beige powder or crystals |

| Mode of Action | Sterol biosynthesis inhibitor (demethylation inhibitor - DMI) |

| Fungicide Resistance Action Committee (FRAC) Code | 3 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of this compound stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in animal cells.[8][9] this compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[1][9]

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8] This disruption of sterol composition alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[10] Ultimately, this leads to the inhibition of fungal growth and cell death.[8]

Spectrum of Activity and Efficacy

This compound is a broad-spectrum fungicide with both protective and curative activity against a wide range of fungal pathogens, particularly Ascomycetes and Deuteromycetes.[1][11] It is effective against diseases such as powdery mildew, leaf spot, rust, and anthracnose on a variety of crops including cereals, fruits, vegetables, and ornamentals.[8][12]

Table 1: Efficacy (EC₅₀ values) of this compound against various fungal pathogens

| Fungal Pathogen | Host Crop(s) | Mean EC₅₀ (mg/L) | Reference(s) |

| Colletotrichum acutatum | Strawberry | 0.067 | [13] |

| Colletotrichum gloeosporioides | Mango | 0.0253 (median) | |

| Colletotrichum gloeosporioides | Mango | 0.0766 | [4] |

| Fusarium moniliforme | Rice | 0.0197 | [12] |

| Fusarium oxysporum f. sp. lycopersici | Tomato | 0.005 | |

| Fusarium fujikuroi | Rice | 0.216 | [8] |

| Botrytis cinerea | Rose | Not specified | [14] |

| Penicillium digitatum (sensitive isolates) | Citrus | 0.0090 | [10] |

| Rhizoctonia solani | Various | 0.247 | [12] |

Experimental Protocols

Determination of EC₅₀ by Agar Dilution Method

This protocol describes a standard method for determining the 50% effective concentration (EC₅₀) of this compound against the mycelial growth of a target fungus.

Materials:

-

Potato Dextrose Agar (PDA)

-

Technical grade this compound

-

Sterile distilled water

-

Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)

-

Sterile Petri dishes (90 mm)

-

Cultures of the target fungus on PDA

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

-

Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath.

-

Amendment of Media: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control set of plates with the solvent alone at the same concentration used in the treated plates.

-

Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a young culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

-

Data Collection: After a set incubation period (e.g., 3-5 days, or when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation:

-

Calculate the average diameter for each replicate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

-

Use probit analysis or linear regression of the percentage inhibition against the log of the fungicide concentration to determine the EC₅₀ value.

-

Residue Analysis in Fruit by Gas Chromatography (GC-ECD)

This protocol outlines a general procedure for the analysis of this compound residues in fruit samples. The method often involves the hydrolysis of this compound and its metabolites to a common moiety, 2,4,6-trichlorophenol (TCP), for detection.

Materials:

-

Fruit sample

-

Acetone

-

Pyridine hydrochloride

-

Hydrochloric acid (HCl)

-

Toluene

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Sample Preparation: Homogenize a representative sample of the fruit.

-

Extraction:

-

Weigh a portion of the homogenized sample (e.g., 20 g) into a centrifuge tube.

-

Add an extraction solvent such as acetone and homogenize further.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.

-

Combine the supernatants.

-

-

Hydrolysis (Derivatization):

-

Concentrate the extract using a rotary evaporator.

-

Add pyridine hydrochloride and reflux to hydrolyze this compound and its metabolites to 2,4,6-trichlorophenol.

-

After cooling, add water and concentrated HCl and reflux again.

-

-

Liquid-Liquid Partitioning:

-

Extract the aqueous solution with toluene.

-

Wash the toluene phase with a dilute HCl solution and then with a saturated NaCl solution.

-

Dry the toluene extract over anhydrous sodium sulfate.

-

-

GC-ECD Analysis:

-

Concentrate the final extract to a suitable volume.

-

Inject an aliquot into the GC-ECD system.

-

Quantify the 2,4,6-trichlorophenol peak against a standard curve prepared from derivatized this compound standards.

-

Calculate the this compound residue concentration in the original sample, taking into account the molecular weight difference between this compound and 2,4,6-trichlorophenol.

-

Environmental Fate and Metabolism

The environmental fate of this compound is influenced by factors such as soil type, pH, temperature, and microbial activity. In soil, this compound undergoes degradation, with reported half-lives varying depending on the conditions. The primary metabolites in soil are this compound-formylurea and this compound-urea. Photolysis can also contribute to the degradation of this compound, particularly in aquatic environments.

In plants, this compound is metabolized, and the residues are typically determined as the sum of this compound and its metabolites containing the 2,4,6-trichlorophenol moiety, expressed as this compound.

Resistance Mechanisms

As with many site-specific fungicides, resistance to this compound has been reported in some fungal populations. The primary mechanism of resistance is often associated with modifications in the target enzyme, lanosterol 14α-demethylase (CYP51). This can involve point mutations in the CYP51 gene, leading to a reduced binding affinity of this compound to the enzyme, or overexpression of the CYP51 gene, resulting in higher levels of the target enzyme that require a greater concentration of the fungicide for effective inhibition.[10]

Conclusion

This compound has been a significant tool in the management of fungal diseases in a wide range of crops for over four decades. Its efficacy is rooted in the specific inhibition of ergosterol biosynthesis, a fundamental process in fungal cell membrane integrity. Understanding the history, chemical properties, mechanism of action, and potential for resistance is crucial for its continued effective and sustainable use in agriculture. The experimental protocols provided in this guide offer a framework for the scientific evaluation of this compound and similar fungicidal compounds. As with all crop protection products, responsible stewardship, including integrated pest management strategies, is essential to prolong the utility of this important fungicide.

References

- 1. Biosynthesis of ergosterol | PPTX [slideshare.net]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity of mango anthracnose pathogen, Colletotrichum gloeosporioides, to the fungicide this compound in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Residue Dynamics and Risk Assessment of this compound and Its Metabolite 2,4,6-Trichlorophenol in Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Ergosterol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. aatcc.peerjournals.net [aatcc.peerjournals.net]

- 12. Studies on the Effects of this compound and Hymexazol to Fusarium moniliforme and Rhizoctonia solani [iac.iacademic.info]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, this compound, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

Prochloraz: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz is a broad-spectrum imidazole fungicide widely utilized in agriculture.[1][2][3] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[4][5] Beyond its intended antifungal properties, this compound exhibits a complex toxicological profile in non-target organisms, primarily through the disruption of endocrine signaling pathways. It has been identified as an antagonist of the androgen and estrogen receptors, an agonist of the aryl hydrocarbon receptor (AhR), and an inhibitor of key enzymes in steroidogenesis, including aromatase (CYP19) and 17α-hydroxylase/17,20-lyase (CYP17).[2][3][6][7] This multifaceted biological activity necessitates a thorough understanding of its interactions with various biological systems. This guide provides an in-depth overview of the biological activity spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Antifungal Activity

This compound is effective against a wide range of fungal pathogens. Its primary mechanism of fungicidal action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Quantitative Antifungal Potency

The efficacy of this compound against various fungal species has been quantified using metrics such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). A summary of these values is presented in Table 1.

| Fungal Species | EC₅₀ / IC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.0434 - 0.0463 | [8] |

| Cladobotryum mycophilum | 0.045 | [9] |

| Monilinia fructicola | 0.0184 | [10] |

| Fusarium fujikuroi (sensitive isolates) | <1 | [11] |

| Cylindrocarpon destructans | Not specified | [12] |

| Trichoderma spp. | 2-16 mg/L | [13] |

| Colletotrichum acutatum | Not specified | [14] |

Table 1: Antifungal Potency of this compound against Various Fungal Species.

Endocrine Disruption

This compound is a well-documented endocrine-disrupting chemical (EDC) that interferes with multiple hormonal signaling pathways in vertebrates.[15]

Androgen Receptor Antagonism

This compound acts as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone.[3][16] This antiandrogenic activity has been demonstrated in both in vitro and in vivo studies.[16]

Aromatase Inhibition

This compound is a potent inhibitor of aromatase (CYP19), the enzyme responsible for the conversion of androgens to estrogens.[17][18] This inhibition can lead to a disruption in the balance of sex hormones.

Inhibition of Steroidogenesis

This compound disrupts the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenic pathway, notably CYP17, which is involved in the conversion of progesterone to testosterone.[6][7]

Quantitative Data on Endocrine Disruption

The endocrine-disrupting potential of this compound has been quantified in various assays. Table 2 summarizes key inhibitory concentrations.

| Target | Assay System | IC₅₀ / Kᵢ | Reference |

| Androgen Receptor | CHO cells | IC₅₀: 3.6 µM | [16] |

| Aromatase (CYP19) | Human choriocarcinoma JEG-3 cells | IC₅₀: <1 µM | [18] |

| CYP17 | Rat microsomal assay | Kᵢ: 865 nM | [7] |

Table 2: Quantitative Measures of this compound-Induced Endocrine Disruption.

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been shown to act as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and various cellular processes.[2][19] Activation of the AhR signaling pathway by this compound can lead to the induction of cytochrome P450 enzymes, such as CYP1A1.[19][20]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is used to determine the antifungal efficacy of this compound by measuring the inhibition of fungal mycelial growth.

4.1.1 Materials

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in a suitable solvent like acetone or methanol)[11]

-

Sterile petri dishes (90 mm)

-

Fungal isolates

-

Sterile cork borer (5 mm diameter)

-

Incubator

4.1.2 Procedure

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the PDA to approximately 50-60°C.

-

Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.00625, 0.025, 0.1, 0.4, 1.6 µg/mL).[11] Also prepare control plates with the solvent alone.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate.

-

Incubate the plates at 25°C in the dark for a specified period (e.g., 7 days), or until the mycelium in the control plate has reached the edge of the dish.[11]

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by linear regression of the inhibition percentage versus the logarithm of the this compound concentration.[11]

Androgen Receptor Reporter Gene Assay

This in vitro assay is used to assess the ability of this compound to antagonize the androgen receptor.

4.2.1 Materials

-

A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or PC3/AR human prostate cancer cells)[16][21]

-

An androgen receptor expression vector

-

A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)

-

Cell culture medium and supplements

-

A synthetic androgen (e.g., R1881)

-

This compound

-

Transfection reagent

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

4.2.2 Procedure

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter plasmid using a suitable transfection reagent.

-

After transfection, plate the cells in multi-well plates.

-

Treat the cells with a constant concentration of the androgen R1881 in the presence of a range of this compound concentrations. Include appropriate controls (vehicle, R1881 alone).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of R1881-induced luciferase activity for each this compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.[16]

Hershberger Assay

The Hershberger assay is an in vivo method to screen for substances with androgenic or antiandrogenic activity.[22]

4.3.1 Materials

-

Castrated prepubertal male rats

-

Testosterone propionate (TP)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Animal caging and husbandry supplies

-

Necropsy instruments

-

Analytical balance

4.3.2 Procedure

-

Acclimate castrated male rats to the laboratory conditions.

-

Divide the animals into treatment groups: a vehicle control, a TP-only control, and groups receiving TP plus different doses of this compound.

-

Administer TP subcutaneously daily to all groups except the vehicle control.

-

Administer this compound or the vehicle orally by gavage daily for 10 consecutive days.[22]

-

Record body weights daily.

-

On the day after the last dose, euthanize the animals and perform a necropsy.

-

Dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[22][23]

-

A statistically significant decrease in the weights of at least two of these organs in the this compound-treated groups compared to the TP-only control indicates antiandrogenic activity.[22]

Aromatase Activity Assay

This assay measures the inhibition of aromatase (CYP19) activity by this compound. A common method is the tritiated water-release assay.[17]

4.4.1 Materials

-

[1β-³H]-androst-4-ene-3,17-dione (tritiated substrate)

-

Cell culture medium

-

This compound

-

Dextran-coated charcoal

-

Scintillation fluid and counter

4.4.2 Procedure

-

Culture the cells to near confluence in multi-well plates.

-

Expose the cells to a range of this compound concentrations for a defined period (e.g., 2 hours or 24 hours).[18]

-

Add the tritiated androstenedione to the cells and incubate.

-

During the incubation, aromatase will convert the substrate, releasing ³H into the medium as ³H₂O.

-

Stop the reaction and separate the unmetabolized tritiated substrate from the ³H₂O using dextran-coated charcoal.

-

Measure the radioactivity of the aqueous phase using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each this compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.[18]

Signaling Pathways and Experimental Workflows

This compound Inhibition of Fungal Ergosterol Biosynthesis

Caption: this compound inhibits fungal ergosterol biosynthesis.

This compound Disruption of Steroidogenesis

Caption: this compound inhibits key enzymes in steroidogenesis.

This compound Antagonism of the Androgen Receptor

Caption: this compound blocks androgen receptor signaling.

This compound Activation of the Aryl Hydrocarbon Receptor

Caption: this compound activates the AhR signaling pathway.

Experimental Workflow for Mycelial Growth Inhibition Assay

Caption: Workflow for mycelial growth inhibition assay.

Conclusion

This compound exhibits a complex biological activity profile, extending beyond its intended fungicidal action. Its primary mechanism of action against fungi is the well-characterized inhibition of ergosterol biosynthesis. However, its interactions with vertebrate endocrine systems, including androgen and estrogen receptor signaling, and steroidogenesis, are of significant toxicological concern. Furthermore, its agonistic activity towards the aryl hydrocarbon receptor adds another layer to its biological effects. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals working to understand and mitigate the potential impacts of this compound on both target and non-target organisms. A thorough understanding of these multifaceted interactions is crucial for accurate risk assessment and the development of safer alternatives.

References

- 1. Antiandrogenic effects in vitro and in vivo of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. edlists.org [edlists.org]

- 6. Mechanisms of action underlying the antiandrogenic effects of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitivity of fetal rat testicular steroidogenesis to maternal this compound exposure and the underlying mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | Endocrine Disruptor List [edlists.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Assessment of chemical effects on aromatase activity using the H295R cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AhR-activating pesticides increase the bovine ABCG2 efflux activity in MDCKII-bABCG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

- 22. epa.gov [epa.gov]

- 23. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Prochloraz as an Endocrine Disruptor in Non-Target Organisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture and gardening.[1] Its fungicidal action stems from the inhibition of cytochrome P450 (CYP) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[2][3] However, the imidazole moiety's interaction with the heme iron of CYP enzymes is not specific to fungi, leading to significant interference with key physiological processes in non-target organisms.[2][4] Extensive research has identified this compound as a potent endocrine-disrupting chemical (EDC) with multiple mechanisms of action, including androgen receptor antagonism, inhibition of steroidogenesis, and estrogen receptor antagonism.[1][2][5][6] This technical guide provides an in-depth overview of the endocrine-disrupting effects of this compound in various non-target species, summarizes quantitative data, details key experimental protocols, and visualizes the core mechanisms and workflows.

Mechanisms of Endocrine Disruption

This compound exerts its endocrine-disrupting effects through several distinct molecular mechanisms, primarily targeting the steroid hormone pathways and receptors.

Inhibition of Steroidogenesis

A primary mechanism of this compound is the disruption of steroid hormone synthesis (steroidogenesis) by inhibiting key cytochrome P450 enzymes.

-

Aromatase (CYP19) Inhibition: this compound is a potent inhibitor of aromatase, the enzyme responsible for converting androgens (e.g., testosterone) into estrogens (e.g., 17β-estradiol).[1][2][7] This inhibition can lead to decreased estrogen levels and an accumulation of androgens, disrupting the hormonal balance essential for reproductive health.

-

CYP17 Inhibition: this compound also inhibits CYP17 (17α-hydroxylase/17,20-lyase), a critical enzyme in the steroidogenic pathway that converts progesterone and pregnenolone into androgens.[2][8][9] Inhibition of CYP17 leads to a decrease in testosterone production, often accompanied by an increase in progesterone levels.[1][10] This is a major contributor to its antiandrogenic effects in vivo.[9][10]

References

- 1. This compound: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of multiple life stage exposure to the fungicide this compound in Xenopus laevis: manifestations of antiandrogenic and other modes of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: an imidazole fungicide with multiple mechanisms of action [hero.epa.gov]

- 6. pan-europe.info [pan-europe.info]

- 7. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a short-term exposure to the fungicide this compound on endocrine function and gene expression in female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edlists.org [edlists.org]

- 10. Mechanisms of action underlying the antiandrogenic effects of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochloraz: An In-Depth Technical Guide to its In-Vitro Antiandrogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, an imidazole fungicide, is a well-documented endocrine disruptor with significant antiandrogenic properties demonstrated in numerous in-vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiandrogenic activity, focusing on its dual action as an androgen receptor (AR) antagonist and an inhibitor of steroidogenesis. Detailed experimental protocols for key in-vitro assays, quantitative data from published studies, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Introduction

This compound is widely used in agriculture, leading to concerns about its potential impact on human and environmental health.[1] Its endocrine-disrupting capabilities, particularly its antiandrogenic effects, have been a subject of extensive research. In-vitro studies have been instrumental in elucidating the specific molecular interactions and cellular effects of this compound. This guide synthesizes the current understanding of these effects, providing a technical resource for the scientific community.

Molecular Mechanisms of Antiandrogenic Action

This compound exerts its antiandrogenic effects through two primary mechanisms: direct antagonism of the androgen receptor and inhibition of key enzymes involved in steroid hormone biosynthesis.[1][2]

Androgen Receptor (AR) Antagonism

This compound acts as a competitive antagonist of the androgen receptor.[3][4] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone. This blockage inhibits the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes.[5] This ultimately leads to a reduction in androgen-mediated cellular responses.

dot

Caption: this compound antagonism of the androgen receptor signaling pathway.

Inhibition of Steroidogenesis

This compound disrupts the synthesis of androgens by inhibiting key cytochrome P450 enzymes in the steroidogenesis pathway.[2] Notably, it has been shown to inhibit 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme for the conversion of progestogens to androgens.[6] This inhibition leads to a decrease in testosterone production and an accumulation of its precursor, progesterone.[1]

dot

References

- 1. This compound: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edlists.org [edlists.org]

- 3. Antiandrogenic effects in vitro and in vivo of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. AOP key event relationship report: Linking androgen receptor antagonism with nipple retention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Prochloraz and Cytochrome P450 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, an imidazole-based fungicide, is a potent modulator of cytochrome P450 (CYP) enzyme activity across various species. Its primary fungicidal action stems from the targeted inhibition of fungal CYP51, an enzyme crucial for ergosterol biosynthesis. However, this compound also exhibits significant interactions with mammalian CYP enzymes, leading to a complex profile of inhibition and induction that has implications for endocrine function and xenobiotic metabolism. This technical guide provides a comprehensive overview of the core interactions between this compound and the cytochrome P450 system, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Interaction Mechanisms

This compound interacts with cytochrome P450 enzymes through two primary mechanisms: direct inhibition and nuclear receptor-mediated induction.

-

Direct Inhibition: The imidazole moiety of this compound coordinates with the heme iron atom within the active site of CYP enzymes, leading to the inhibition of their catalytic activity. This is the primary mechanism for its antifungal effect on CYP51 and its inhibitory effects on various mammalian CYP isoforms involved in steroidogenesis, such as CYP17 and CYP19 (aromatase).[1]

-

Nuclear Receptor-Mediated Induction: this compound can also act as a ligand for nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), the Constitutive Androstane Receptor (CAR), and the Pregnane X Receptor (PXR).[2][3] Activation of these receptors leads to the increased expression of target genes, including several CYP isoforms responsible for drug and xenobiotic metabolism, such as those in the CYP1A, CYP2B, and CYP3A families.[4][5] This dual action of inhibition and induction categorizes this compound as a "mixed inducer" of hepatic cytochromes P-450.[4]

Data Presentation: Quantitative Inhibition of Cytochrome P450 Enzymes

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key cytochrome P450 enzymes.

Table 1: Inhibition of Steroidogenic Cytochrome P450 Enzymes by this compound

| CYP Isoform | Enzyme Name | Species/System | Inhibition Parameter | Value | Reference(s) |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Rat (in vitro) | Ki | 865 nM | [1] |

| CYP19A1 | Aromatase | Human Placental Microsomes | IC50 | 0.04 µM |

Table 2: Inhibition of Human Drug-Metabolizing Cytochrome P450 Enzymes by this compound

| CYP Isoform | Inhibition Parameter | Value | Reference(s) |

| CYP1A2 | IC50 / Ki | Data not available in searched literature | |

| CYP2B6 | IC50 / Ki | Data not available in searched literature | |

| CYP2C9 | IC50 / Ki | Data not available in searched literature | |

| CYP2C19 | IC50 / Ki | Data not available in searched literature | |

| CYP2D6 | IC50 / Ki | Data not available in searched literature | |

| CYP3A4 | IC50 / Ki | Data not available in searched literature |

Note: Despite extensive searches, specific IC50 or Ki values for the inhibition of the major human drug-metabolizing CYP450 isoforms by this compound were not found in the publicly available scientific literature.

Signaling Pathways

This compound influences CYP expression through the activation of key nuclear receptor signaling pathways. The following diagrams illustrate these pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound's interaction with CYP enzymes.

In Vitro Cytochrome P450 Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of this compound against various CYP isoforms using human liver microsomes.

Methodology:

-

Preparation:

-

Human liver microsomes are thawed on ice.

-

A series of this compound concentrations are prepared by serial dilution in a suitable solvent (e.g., DMSO).

-

A solution of a CYP isoform-specific probe substrate is prepared in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, human liver microsomes, the appropriate concentration of this compound (or vehicle control), and the probe substrate are pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

-

The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

-

The reaction mixture is incubated at 37°C for a specific time, which is determined to be within the linear range of metabolite formation.

-

-

Analysis:

-

The reaction is terminated by the addition of a quenching solvent, typically cold acetonitrile, which may also contain an internal standard for analytical quantification.

-

The samples are centrifuged to precipitate the microsomal proteins.

-

The supernatant is transferred to an analytical vial or plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The formation of the specific metabolite is quantified. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) is then determined by non-linear regression analysis of the concentration-response curve.

-

Aromatase (CYP19) Inhibition Assay using Human Placental Microsomes

This assay specifically measures the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.

Methodology:

-

Enzyme Source: Human placental microsomes are used as the source of aromatase.

-

Substrate: A radiolabeled androgen, typically [1β-³H]-androst-4-ene-3,17-dione, is used as the substrate.

-

Incubation:

-

Human placental microsomes are incubated with varying concentrations of this compound and the radiolabeled substrate in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of an NADPH regenerating system.

-

-

Measurement of Aromatase Activity:

-

Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization of the androgen substrate.

-

The reaction is stopped, and the unreacted substrate is removed by charcoal-dextran treatment.

-

The radioactivity in the aqueous phase, corresponding to the ³H₂O formed, is measured by liquid scintillation counting.

-

-

Data Analysis: The rate of ³H₂O formation is used to calculate the aromatase activity. The IC50 value for this compound is determined from the concentration-response curve.

Cell-Based Aromatase Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a well-established in vitro model for assessing effects on steroidogenesis, including aromatase activity.

Methodology:

-

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum.

-

Exposure: Cells are exposed to various concentrations of this compound for a defined period (e.g., 48 hours).

-

Aromatase Activity Measurement (Tritiated Water-Release Assay):

-

After the exposure period, the cell culture medium is replaced with a medium containing a known concentration of [1β-³H]-androstenedione.

-

The cells are incubated for a further period to allow for the conversion of the substrate.

-

The amount of ³H₂O released into the medium is quantified as described in the microsomal assay.

-

-

Hormone Quantification: The concentrations of steroid hormones, such as testosterone and estradiol, in the cell culture medium can also be measured using techniques like ELISA or LC-MS/MS to assess the overall impact on the steroidogenic pathway.

Conclusion

References

- 1. Mechanisms of action underlying the antiandrogenic effects of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an imidazole fungicide with multiple mechanisms of action [hero.epa.gov]

- 4. Induction and inhibition of rat liver cytochrome(s) P-450 by an imidazole fungicide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Technical Grade Prochloraz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade prochloraz, an imidazole fungicide widely utilized in agriculture and horticulture.[1][2] The data herein is compiled for professionals engaged in research, development, and regulatory assessment. This compound functions as a protectant and eradicant fungicide by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2][3]

Chemical Identity and Structure

This compound, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a solid with a low melting point and limited water solubility.[1][4] It is a weak base that can be protonated in acidic conditions and forms stable complexes with certain metal ions like manganese and zinc.[1][5]

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of technical grade this compound are summarized below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

Table 1: General Physicochemical Properties of Technical Grade this compound

| Property | Value | Conditions | Reference(s) |

| Chemical Name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | - | [4] |

| CAS Registry No. | 67747-09-5 | - | [1][4] |

| Molecular Formula | C₁₅H₁₆Cl₃N₃O₂ | - | [1][4] |

| Molecular Weight | 376.7 g/mol | - | [1][6] |

| Appearance | White to cream-colored or golden-brown crystalline solid/liquid. | Tends to solidify on cooling. | [4][5] |

| Melting Point | 46.3–52 °C | Technical Grade (>97%) | [3][7] |

| Boiling Point | Decomposes before boiling (at ~220 °C). | - | [1][8] |

| Vapor Pressure | 1.5 x 10⁻⁴ Pa (1.125 x 10⁻⁶ mmHg) | 25 °C | [5][6] |

| Density | ~1.42 g/cm³ | 20 °C | [3][5] |

| pKa | 3.8 | Weak base | [5][6] |

Solubility Profile

This compound exhibits low solubility in water but is readily soluble in a wide range of organic solvents.[3][5] This characteristic significantly influences its environmental mobility and biological uptake.

Table 2: Solubility of Technical Grade this compound

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 26.5 - 34.4 mg/L | 20 - 25 °C, pH 7 | [4][5][8][9] |

| Acetone | >600 g/L; 3.5 kg/L | 25 °C | [3][5] |

| Toluene | >600 g/L; 2.5 kg/L | 25 °C | [3][5] |

| Ethyl Acetate | >600 g/L | 25 °C | [3] |

| Methanol | >600 g/L | 25 °C | [3] |

| n-Hexane | 7.5 g/L | 25 °C | [3] |

| Xylene | 2.5 kg/L | - | [5] |

| Chloroform | Readily soluble | - | [5] |

| Diethyl Ether | Readily soluble | - | [5] |

Partition Coefficient and Stability

The octanol-water partition coefficient (Log P or Log Kₒw) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a chemical.[10] this compound's stability under various environmental conditions determines its persistence and degradation pathways.

Table 3: Partition Coefficient and Stability of this compound

| Parameter | Value | Conditions | Interpretation/Notes | Reference(s) |

| Log Kₒw (Log P) | 3.5 - 4.1 | 20 °C, pH 7 | Indicates a high potential for bioaccumulation. | [3][6][8][9] |

| Hydrolysis | Stable at pH 5 and 7. Slow hydrolysis at pH 9. | 22-25 °C | Stable under typical environmental pH conditions. | [1][3][9] |

| Aqueous Photolysis | DT₅₀ = 1.5 days | pH 7 | Moderately fast degradation in water upon sun exposure. | [9][11] |

| Thermal Stability | Decomposes at ~220 °C | - | Stable under normal storage conditions. | [1][8] |

Experimental Protocols

The determination of physicochemical properties for regulatory purposes typically follows standardized international guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[12][13]

1. Melting Point (OECD Guideline 102) This guideline describes methods like the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). For the capillary method, a small amount of the substance is packed into a capillary tube and heated in a controlled apparatus. The melting range is observed visually from the temperature at which the substance begins to collapse to the temperature at which it becomes completely liquid.

2. Water Solubility (OECD Guideline 105) The flask method is commonly employed. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), after separating the undissolved material.

3. Vapor Pressure (OECD Guideline 104) The vapor pressure of this compound is typically determined using the gas saturation method. A stream of inert gas is passed through or over the substance at a constant temperature, slow enough to ensure saturation. The amount of substance transported by the gas is measured, and the vapor pressure is calculated from the mass of sublimed substance and the volume of gas used.

4. Octanol-Water Partition Coefficient (OECD Guideline 117) The HPLC method is a common and efficient way to estimate the Log Kₒw. It is a secondary method based on the correlation between a substance's retention time on a reverse-phase HPLC column and its known Log Kₒw value.

Caption: Workflow for Log Kow determination via the HPLC method (OECD 117).